2-Naphthyl caprylate
Overview
Description
2-Naphthyl caprylate, also known as octanoic acid 2-naphthyl ester, is a chemical compound with the molecular formula C₁₈H₂₂O₂. It is a chromogenic substrate used in various biochemical assays, particularly for carboxylesterase and lipase enzymes. Upon hydrolysis, it produces 2-naphthol, which can be detected via fluorescence analysis or by forming an azo dye when combined with a diazonium salt .
Mechanism of Action
Target of Action
The primary targets of 2-Naphthyl caprylate are carboxylesterase and lipase . These enzymes play a crucial role in the hydrolysis of esters and lipids, respectively, which is a fundamental process in the metabolism of fats.
Mode of Action
This compound interacts with its targets by serving as a chromogenic substrate . Upon hydrolyzation by carboxylesterase and lipase, 2-naphthol is released . This compound can then couple with a diazonium salt to form an azo-dye .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the hydrolysis of esters and lipids. The hydrolyzation of this compound by carboxylesterase and lipase leads to the release of 2-naphthol . This compound can then be detected by fluorescence analysis .
Result of Action
The hydrolyzation of this compound by carboxylesterase and lipase results in the release of 2-naphthol . This compound can then be detected by fluorescence analysis , providing a measure of the activity of these enzymes.
Biochemical Analysis
Biochemical Properties
2-Naphthyl caprylate interacts with enzymes such as carboxylesterase and lipase . These enzymes catalyze the hydrolysis of this compound, resulting in the production of 2-naphthol . The nature of these interactions is enzymatic, where the enzymes act as catalysts to facilitate the breakdown of this compound.
Cellular Effects
The product of its enzymatic hydrolysis, 2-naphthol, can be detected via fluorescence analysis , suggesting that it may influence cellular processes that can be monitored using this technique.
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its hydrolysis by the enzymes carboxylesterase and lipase . This enzymatic reaction results in the production of 2-naphthol
Metabolic Pathways
It is known that this compound can be hydrolyzed by carboxylesterase and lipase to produce 2-naphthol
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthyl caprylate can be synthesized through the esterification of octanoic acid with 2-naphthol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Common industrial methods include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote esterification. The reaction is typically conducted at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl caprylate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 2-Naphthol and octanoic acid.
Oxidation: Quinones and other oxidized derivatives of 2-naphthol.
Substitution: Various substituted naphthols depending on the electrophile used.
Scientific Research Applications
2-Naphthyl caprylate is widely used in scientific research due to its role as a chromogenic substrate. Some of its applications include:
Biochemical Assays: Used to measure the activity of carboxylesterase and lipase enzymes.
Microbial Studies: Employed in assays to detect and quantify lipase activity in various microorganisms, including bacteria and fungi.
Pharmaceutical Research: Utilized in the development of enzyme inhibitors and activators by providing a measurable readout of enzyme activity.
Environmental Monitoring: Used in assays to detect the presence of esterases in environmental samples, which can indicate pollution or contamination.
Comparison with Similar Compounds
2-Naphthyl caprylate can be compared with other naphthyl esters and chromogenic substrates. Some similar compounds include:
4-Nitrophenyl caprylate: Another chromogenic substrate used in enzyme assays, which releases 4-nitrophenol upon hydrolysis.
2-Naphthyl acetate: A similar ester that releases 2-naphthol upon hydrolysis but has a shorter acyl chain compared to this compound.
2-Naphthyl butyrate: Another naphthyl ester with a different acyl chain length, used in similar biochemical assays.
The uniqueness of this compound lies in its specific acyl chain length, which can influence its interaction with enzymes and its solubility in various solvents. This makes it a valuable tool in specific biochemical and industrial applications .
Properties
IUPAC Name |
naphthalen-2-yl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-11-18(19)20-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVZBUOSDMLXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145235 | |
Record name | 2-Naphthyl caprylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10251-17-9 | |
Record name | 2-Naphthalenyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10251-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthyl caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010251179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10251-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthyl caprylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHYL CAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1101EWX9DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.